N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes cyclopentyl, dimethoxyphenyl, and methylphenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through cyclization reactions, followed by the introduction of the cyclopentyl and phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPENTYL-2-(4-METHOXY-PHENYL)-ACETAMIDE
- N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
- N-CYCLOPENTYL-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE
Uniqueness
N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups and the presence of the imidazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-cyclopentyl-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-16-8-10-17(11-9-16)23-25(32-15-22(29)26-19-6-4-5-7-19)28-24(27-23)18-12-13-20(30-2)21(14-18)31-3/h8-14,19H,4-7,15H2,1-3H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAUJAPTGWGQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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